4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide
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Overview
Description
4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a quinazolinone moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects . Additionally, the sulfonamide group can mimic the structure of para-aminobenzoic acid, interfering with bacterial folate synthesis and exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A folate analog metabolic inhibitor used in cancer treatment.
Methotrexate: Another folate analog used as a chemotherapy agent and immune system suppressant.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide is unique due to its combination of a quinazolinone moiety and a sulfonamide group, which imparts both anticancer and antibacterial properties.
Properties
IUPAC Name |
4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-3-26(4-2)32(30,31)15-11-9-14(10-12-15)27-13-18(28)19(20(27)23)21-24-17-8-6-5-7-16(17)22(29)25-21/h5-12H,3-4,13,23H2,1-2H3,(H,24,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNBYCCDTSVOQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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